6-(azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid
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Overview
Description
6-(azetidin-3-yl)-1,3-benzoxazole, trifluoroacetic acid is a heterocyclic compound that features both azetidine and benzoxazole rings. The presence of these rings makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine. The trifluoroacetic acid component enhances its solubility and stability, making it easier to handle in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azetidin-3-yl)-1,3-benzoxazole typically involves the formation of the azetidine ring followed by the construction of the benzoxazole ring. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(azetidin-3-yl)-1,3-benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the azetidine or benzoxazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
6-(azetidin-3-yl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(azetidin-3-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(azetidin-3-yl)-1,3-oxazolidin-2-one, trifluoroacetic acid
- 1-(azetidin-3-yl)azetidine, bis(trifluoroacetic acid)
Uniqueness
6-(azetidin-3-yl)-1,3-benzoxazole is unique due to the combination of azetidine and benzoxazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
CAS No. |
2639408-72-1 |
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Molecular Formula |
C12H11F3N2O3 |
Molecular Weight |
288.2 |
Purity |
85 |
Origin of Product |
United States |
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